Naratriptan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKVXSZCKVJAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023354 | |
| Record name | Naratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naratriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.14e-01 g/L | |
| Record name | Naratriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naratriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
121679-13-8 | |
| Record name | Naratriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121679-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Naratriptan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naratriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NARATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3KXL1ZA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Naratriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 °C (hydrochloride salt) | |
| Record name | Naratriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naratriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action and Receptor Pharmacology of Naratriptan
Neuromodulatory Effects on the Trigeminal System
Modulation of Trigeminal Nerve Activity and Pain Signal Transmission
Naratriptan modulates the activity of the trigeminal nerve, a key pathway for transmitting pain signals during a migraine attack. patsnap.comnih.govnih.gov By acting on 5-HT1D receptors located on trigeminal nerve endings, this compound reduces the activation of this nerve, thereby diminishing the perception of pain. patsnap.com Experimental studies in animals suggest that this compound inhibits trigeminal nerve activity. hpra.ie Triptans, including this compound, can selectively suppress neurotransmission from sensory fibers from dural and vascular tissue at the first-order synapse of the trigeminal sensory system, likely through inhibition of neuropeptide transmitter release. nih.govnih.gov This action decreases peripheral nociception. pathbank.org
Vascular Effects and Intracranial Vasoconstriction
A significant component of this compound's mechanism of action involves its vascular effects, particularly vasoconstriction of cranial blood vessels. patsnap.comhpra.iepathbank.orgmims.com This effect is believed to counteract the painful vasodilation that occurs during a migraine attack. patsnap.comnih.govnih.gov
Role of 5-HT1B Receptors in Intracranial Blood Vessel Contraction
The contraction of intracranial blood vessels is primarily mediated by the activation of 5-HT1B receptors. hpra.iepathbank.orgnih.govlareb.nl this compound's high affinity for 5-HT1B receptors allows it to induce vasoconstriction in these vessels. hpra.ienih.govnih.gov Studies on human cerebral arteries have shown dense 5-HT1B receptor immunoreactivity within the smooth muscle wall, and this compound induces contractions in these arteries. nih.gov
Constriction of Carotid Arterial Circulation in Animal Models
In animal models, this compound has been shown to selectively constrict the carotid arterial circulation. hpra.ienih.gov In anesthetized dogs, this compound causes dose-dependent vasoconstriction in the carotid arterial bed. nih.govtandfonline.commedchemexpress.comhres.ca The dose required to produce 50% of the maximum carotid vasoconstriction in anesthetized dogs was reported as 19 µg/kg intravenously. tandfonline.comhres.ca this compound also induces concentration-dependent contraction in isolated dog basilar and middle cerebral arteries. nih.govmedchemexpress.com
Prevention or Reversal of Painful Intracranial Vasodilation
This compound is thought to prevent or reverse the painful dilation of intracranial vessels associated with migraine. nih.govnih.gov By inducing vasoconstriction through 5-HT1B receptor activation, this compound helps to narrow the dilated blood vessels in the brain, which is believed to alleviate migraine symptoms. patsnap.com This action, along with the inhibition of inflammatory neuropeptide release, contributes to the reduction of inflammation and pain associated with migraines. patsnap.com
Pharmacokinetic and Pharmacodynamic Research
Absorption and Bioavailability Studies
Naratriptan is a chemical compound that is well absorbed following oral administration. fda.govunboundmedicine.com Its pharmacokinetic properties have been studied in both healthy subjects and migraine patients. d-nb.info
Oral Bioavailability in Healthy Subjects and Migraine Patients
Following oral administration, this compound is well absorbed with an oral bioavailability of approximately 70%. fda.govunboundmedicine.comreliasmedia.com Studies have shown that the oral bioavailability can vary between genders, with approximately 74% in women and 63% in men. hpra.iefda.govmpa.se Despite this difference, clinical use has not shown corresponding differences in efficacy and tolerability, suggesting that a gender-related dose adjustment is not necessary. hpra.iempa.se Peak plasma concentrations are typically observed within 2 to 3 hours after taking a tablet. fda.govhpra.iempa.se For a 2.5 mg dose, the maximum plasma concentration (Cmax) is approximately 8.3 ng/ml in women and 5.4 ng/ml in men. hpra.iempa.se
Table 1: Oral Bioavailability and Cmax of this compound (2.5 mg oral dose)
| Parameter | Women | Men |
| Oral Bioavailability | 74% hpra.iefda.govmpa.se | 63% hpra.iefda.govmpa.se |
| Cmax (approx.) | 8.3 ng/ml (95% CI: 6.5 to 10.5) hpra.iempa.se | 5.4 ng/ml (95% CI: 4.7 to 6.1) hpra.iempa.se |
| Tmax (approx.) | 2-3 hours fda.govhpra.iempa.se | 2-3 hours fda.govhpra.iempa.se |
Impact of Migraine Attacks on Absorption Rate
During a migraine attack, the rate of absorption of this compound can be slower. fda.govd-nb.infodrugbank.comnih.gov The time to reach maximum plasma concentration (Tmax) may increase to 3 to 4 hours during a migraine episode. fda.gov This slower absorption rate during an attack may be attributed to factors such as delayed gastric emptying, which can occur in migraineurs both during and between attacks. nih.gov The variability of absorption is likely to increase further during a migraine attack due to potential gastric stasis, potentially leading to inconsistent outcomes. nih.gov
Distribution Studies
This compound is distributed into a volume of approximately 170 L. hpra.iefda.govmpa.sedrugbank.comnih.gov Plasma protein binding is low, ranging from 28% to 31% over concentrations from 50 to 1000 ng/mL. fda.govdrugbank.comnih.govhres.cafda.gov This low protein binding suggests that a larger fraction of the drug is available in the unbound, active form.
Metabolism and Elimination Pathways
This compound undergoes limited metabolism, with a significant portion of the administered dose eliminated unchanged. hres.ca
Role of Cytochrome P450 Isoenzymes in Inactive Metabolite Formation
In vitro studies indicate that this compound is metabolized by a wide range of cytochrome P450 (CYP) isoenzymes. hpra.iefda.govmpa.senih.govnih.govhres.cafda.govdrugsporphyria.net These metabolic processes lead to the formation of inactive metabolites. hpra.iefda.govmpa.senih.govnih.govfda.gov Despite the involvement of various CYP enzymes, significant metabolic drug interactions with this compound are not anticipated. hpra.iempa.sehres.ca this compound is considered a minor substrate of several CYP isoenzymes, including CYP1A2, CYP3A4, CYP2C19, CYP2C9, and CYP2D6. drugsporphyria.net Importantly, in vitro data suggests that this compound does not inhibit or induce CYP enzymes. hpra.iempa.sehres.cadrugsporphyria.net The major metabolite in humans appears to be the N-oxide of this compound. hres.ca
Renal Excretion of Unchanged Compound and Metabolites
Renal excretion is the primary route of elimination for this compound. hres.ca Approximately 50% of an administered dose is recovered in the urine as unchanged this compound. hpra.iefda.govmpa.senih.govfda.govrxlist.commims.comdrugs.com About 30% of the dose is recovered in the urine as inactive metabolites. hpra.iefda.govmpa.senih.govfda.govrxlist.commims.com The renal clearance of this compound is approximately 220 mL/min, which is higher than the glomerular filtration rate, suggesting that active tubular secretion is involved in its elimination. hpra.iefda.govmpa.senih.govfda.govrxlist.com The mean elimination half-life of this compound is approximately 6 hours. hpra.ienih.govfda.govrxlist.commims.com Repeat administration of this compound tablets does not lead to drug accumulation. fda.govnih.govfda.govrxlist.com
Table 2: this compound Elimination
| Parameter | Value | Notes |
| Primary Elimination Route | Renal Excretion hres.ca | |
| Unchanged Drug in Urine | ~50% of dose hpra.iefda.govmpa.senih.govfda.govrxlist.commims.comdrugs.com | |
| Metabolites in Urine | ~30% of dose hpra.iefda.govmpa.senih.govfda.govrxlist.commims.com | Inactive metabolites hpra.iefda.govmpa.senih.govnih.govfda.gov |
| Renal Clearance | ~220 mL/min hpra.iefda.govmpa.senih.govfda.govrxlist.com | Higher than GFR, suggesting active secretion hpra.iefda.govmpa.senih.govfda.govrxlist.com |
| Elimination Half-life | ~6 hours hpra.ienih.govfda.govrxlist.commims.com | Can increase in renal impairment unboundmedicine.comnih.govrxlist.com |
Pharmacodynamic Studies and Biomarker Research
Blood Pressure Effects in Normotensive and Hypertensive Patients
This compound has been observed to cause increases in blood pressure. These elevations are generally small at recommended oral doses, with population average maximum increases typically less than 5 mmHg for systolic pressure and less than 3 mmHg for diastolic pressure at a 2.5 mg dose hres.cafda.gov.
However, the effects on blood pressure may be more pronounced in elderly and hypertensive patients hres.cafda.govmedbroadcast.com. A pharmacodynamic study comparing normotensive patients (n=12) and hypertensive patients controlled by antihypertensive treatment (n=12) showed greater pressor effects in the hypertensive group. In this study, patients received two 2.5 mg doses separated by a 2-hour interval. The weighted mean increases in systolic and diastolic blood pressure were 6 mmHg and 4 mmHg, respectively, in hypertensive subjects, compared to 3 mmHg and 2 mmHg in normotensive patients hres.ca.
Significant elevations in blood pressure, including hypertensive crisis, have been reported on rare occasions in patients receiving 5-HT1 agonists, regardless of a history of hypertension hres.cafda.gov.
Data on Blood Pressure Changes:
| Patient Group | Dose (mg) | Systolic BP Increase (mmHg) (Weighted Mean) | Diastolic BP Increase (mmHg) (Weighted Mean) |
| Normotensive Patients (n=12) | 2 x 2.5 | 3 | 2 |
| Hypertensive Patients (Controlled) (n=12) | 2 x 2.5 | 6 | 4 |
Note: Data derived from a study using two 2.5 mg doses separated by 2 hours. hres.ca
Cardiovascular Hemodynamic Effects
Studies have investigated the effects of this compound on cardiovascular hemodynamics. In a study involving 10 patients undergoing diagnostic cardiac catheterization, subcutaneous administration of 1.5 mg this compound was associated with statistically significant increases in several hemodynamic parameters nih.govresearchgate.net.
Observed hemodynamic changes included increases in systolic arterial pressure, total systemic vascular resistance, pulmonary artery systolic pressure, pulmonary vascular resistance, and pulmonary artery wedge pressure nih.govresearchgate.net.
Despite these systemic and pulmonary vascular effects, the study did not observe a statistically significant change in mean coronary artery diameter after this compound administration nih.govresearchgate.net. This suggests that while this compound can cause vasoconstriction in the systemic and pulmonary circulations, it was not associated with coronary artery vasoconstriction in this specific study population nih.govresearchgate.net.
In a separate study assessing myocardial blood flow in migraineurs without evidence of ischemic heart disease, subcutaneous this compound 1.5 mg did not significantly affect resting myocardial blood flow or coronary vasodilator reserve compared to placebo. However, a small, significant fall in hyperemic myocardial blood flow and an increase in hyperemic coronary resistance were observed, without signs or symptoms suggestive of myocardial ischemia nih.gov.
Hemodynamic Changes After this compound (1.5 mg s.c.) in Patients Undergoing Cardiac Catheterization (n=10):
| Parameter | Change After this compound (95% CI) | p-value |
| Systolic Arterial Pressure | 7.6 - 22.0 mmHg | 0.0015 |
| Total Systemic Vascular Resistance | 74 - 253 dyn/s/cc | 0.003 |
| Pulmonary Artery Systolic Pressure | 2.0 - 6.9 mmHg | 0.003 |
| Pulmonary Vascular Resistance | 3 - 34 dyn/s/cc | 0.025 |
| Pulmonary Artery Wedge Pressure | 1.9 - 2.4 mmHg | 0.009 |
| Mean Coronary Artery Diameter | -0.27 - 0.11 mm | 0.37 |
Note: Data derived from a study using 1.5 mg subcutaneous this compound. nih.govresearchgate.net
This compound is a vasoconstrictor agent nih.govsemanticscholar.org. This vasoconstrictive effect, mediated by 5-HT1B receptor activation, is the basis for its contraindication in patients with established cardiovascular or cerebrovascular disease researchgate.net.
Preclinical Research and Toxicology
In Vitro and In Vivo Studies on Receptor Binding and Functional Activity
Naratriptan's mechanism of action is rooted in its high affinity and agonist activity at specific serotonin (B10506) receptors. drugbank.com In vitro studies using human recombinant receptors have demonstrated that this compound binds with high affinity to 5-HT1B and 5-HT1D receptors. nih.gov It exhibits a weaker affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors and has no significant affinity for a wide range of other receptor types, including 5-HT2, 5-HT3, 5-HT4, adrenergic (alpha1, alpha2, beta), dopaminergic (D1, D2), muscarinic, or benzodiazepine (B76468) receptors, highlighting its selectivity. nih.govdrugbank.com
The functional activity of this compound as a 5-HT1B/1D receptor agonist has been confirmed in various in vitro and in vivo models. nih.govnih.gov In isolated tissue preparations, this compound induces contraction of cranial blood vessels, an action believed to be a key component of its anti-migraine effect. nih.goveur.nl For instance, it causes concentration-dependent contractions of dog isolated basilar and middle cerebral arteries. nih.gov Furthermore, experimental data from animal studies suggest that this compound activates 5-HT1 receptors on the peripheral terminals of the trigeminal nerve, which innervate cranial blood vessels, potentially contributing to its therapeutic efficacy. nih.govdrugbank.com
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (EC50) | Tissue/Model |
| Human 5-HT1B | 8.7 ± 0.03 nih.gov | - | Recombinant receptors nih.gov |
| Human 5-HT1D | 8.3 ± 0.1 nih.gov | - | Recombinant receptors nih.gov |
| Dog Basilar Artery | - | 0.11 µM nih.gov | In vitro contraction nih.gov |
| Dog Middle Cerebral Artery | - | 0.07 µM nih.gov | In vitro contraction nih.gov |
| Human Coronary Artery | - | 0.17 µM nih.gov | In vitro contraction nih.gov |
Animal Models of Migraine and Trigeminal System Research
The efficacy of this compound in the context of migraine pathophysiology has been extensively studied in various animal models that aim to replicate key aspects of the condition, such as trigeminal nerve activation and cranial vasodilation. nih.govdrugbank.com
A central hypothesis in migraine pathophysiology is the activation of the trigeminovascular system. nih.gov Preclinical studies have shown that this compound can inhibit trigeminal nerve activity. nih.govnih.gov In anesthetized rats, this compound effectively inhibits neurogenic plasma protein extravasation in the dura mater, a marker of trigeminal nerve activation, with an ID50 of 4.1 µg/kg. nih.gov
Furthermore, in cats, intravenous administration of clinically relevant doses of this compound (30 and 100 µg/kg) was found to inhibit neuronal activity in the C2 dorsal horn of the spinal cord, a region that processes nociceptive information from the trigeminal system. nih.gov This inhibitory effect was reversible by the administration of a selective 5-HT1B/1D receptor antagonist, GR127935, confirming the receptor-mediated action of this compound within the central nervous system. nih.gov Studies involving microiontophoretic application of this compound directly onto trigeminal nucleus caudalis neurons in cats demonstrated a significant suppression of neuronal firing in response to superior sagittal sinus stimulation. nih.gov This effect was attenuated by both a 5-HT1B/1D antagonist (GR-127935) and a 5-HT1A antagonist (WAY-100635), suggesting the involvement of both receptor subtypes in its central neuromodulatory effects. nih.gov Research also indicates that the response of nucleus caudalis neurons to dural stimulation can be modulated by both 5-HT1B and 5-HT1D receptors, with 5-HT1D receptors potentially playing a more significant role. nih.gov
In addition to its neuronal inhibitory effects, this compound exerts direct effects on the cranial vasculature. nih.gov In anesthetized dogs, this compound produces selective vasoconstriction of the carotid arterial bed, with a CD50 dose of 19 ± 3 µg/kg. nih.gov This vasoconstrictive action on the painfully dilated intracranial extracerebral vessels is considered a primary mechanism for the relief of migraine headache. nih.gov While effective in constricting cranial vessels, this compound also causes minor contractions of human isolated coronary arteries, though the maximum contraction is significantly less than that produced by serotonin. nih.gov
Genotoxicity and Carcinogenicity Studies
The genotoxic and carcinogenic potential of this compound has been evaluated in a standard battery of tests. cbg-meb.nl In vitro and in vivo genotoxicity assays, including the Ames test, did not reveal any mutagenic or clastogenic potential for this compound. fda.gov
Long-term carcinogenicity studies were conducted in mice and rats. fda.gov In these studies, animals were administered this compound orally for 104 weeks. There was no evidence of an increase in tumors related to this compound administration in mice receiving up to 200 mg/kg/day. fda.gov Similarly, no drug-related tumors were observed in rat carcinogenicity studies. cbg-meb.nl
| Study Type | Species | Findings |
| Genotoxicity | - | No evidence of genotoxic potential in a standard battery of tests. cbg-meb.nl |
| Carcinogenicity | Mouse | No increase in tumors at doses up to 200 mg/kg/day for 104 weeks. fda.gov |
| Carcinogenicity | Rat | No tumors relevant to clinical use were found. cbg-meb.nl |
Developmental and Reproductive Toxicology
Developmental and reproductive toxicology studies have been conducted in rats and rabbits to assess the potential effects of this compound on fertility, embryonic development, and pre- and postnatal development. fda.govdrugs.com
In a study where male and female rats were administered this compound orally prior to and during mating, a decrease in the number of females with normal estrous cycles was observed at higher doses. fda.gov When administered to pregnant rats during the period of organogenesis, this compound caused a dose-related increase in embryonic death and an increased incidence of fetal structural variations, such as incomplete or irregular ossification of skull bones, sternebrae, and ribs, at all doses tested. fda.gov
In pregnant rabbits, administration of this compound also resulted in developmental toxicity, including embryolethality and fetal abnormalities. fda.gov High doses in animal studies have been associated with fused sternebrae, increased embryonic death, and fetal variations like major blood vessel variations and supernumerary ribs. drugs.com
A study in female rats treated with this compound during late gestation and lactation showed behavioral impairment (tremors) and decreased viability and growth in the offspring at doses of 60 mg/kg or greater. fda.govdrugs.com
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | Decreased number of females with normal estrous cycles at high doses. fda.gov |
| Embryo-fetal Development | Rat | Dose-related increase in embryonic death and fetal structural variations. fda.gov |
| Embryo-fetal Development | Rabbit | Embryolethality and fetal abnormalities. fda.gov |
| Pre- and Postnatal Development | Rat | Offspring behavioral impairment (tremors), decreased viability and growth at doses of 60 mg/kg/day or greater. fda.govdrugs.com |
Clinical Research Methodologies and Findings
Randomized Controlled Trials (RCTs) of Naratriptan in Migraine
Randomized controlled trials (RCTs) have been instrumental in evaluating the efficacy and tolerability of this compound for the acute treatment of migraine nih.govnih.gov. These studies typically involve a substantial number of patients diagnosed with migraine, often according to criteria established by the International Headache Society nih.gov. Meta-analyses of multiple RCTs have also been conducted to provide a comprehensive overview of this compound's performance nih.gov. For instance, a meta-analysis of ten trials included a total of 4499 patients experiencing moderate or severe acute migraine attacks nih.gov.
Study Design Approaches in Acute Migraine Trials
Various study design approaches have been employed in clinical trials assessing acute migraine treatments, including this compound hres.ca. Common designs include randomized, double-blind, placebo-controlled, parallel-group studies, where patients are randomly assigned to receive either this compound or a placebo for a single migraine attack nih.govhres.ca. Crossover designs have also been utilized, in which patients receive different treatments for separate migraine attacks over time hres.canih.gov. Some trials have also incorporated a preference study design, allowing patients to try different treatments and indicate their preference isrctn.com. To minimize placebo response and ensure treatment of established migraine, participants in triptan trials have often been required to wait until their headache reached at least moderate severity before taking medication ihs-headache.org.
Efficacy Endpoints and Outcome Measures
The efficacy of this compound in clinical trials is assessed using various endpoints and outcome measures nih.govihs-headache.orgcambridge.org. Primary endpoints commonly include headache relief and pain-free response at specified time points, typically 2 or 4 hours post-dose nih.govihs-headache.orgcambridge.org. Other important outcome measures include sustained pain relief, headache recurrence rates, and the relief of associated migraine symptoms isrctn.comnih.govnih.govpsu.edu. Patient-reported outcomes, such as the impact on clinical disability and quality of life, are also considered important secondary endpoints nih.govihs-headache.org.
Headache Relief and Pain-Free Response
Headache relief is generally defined as a reduction in headache intensity from moderate or severe to mild or none within a specified timeframe ihs-headache.orgcambridge.org. Pain-free response signifies the complete absence of headache pain ihs-headache.orgcambridge.org. Clinical studies have shown that this compound is effective in achieving headache relief and pain-free status hres.canih.govnih.govccjm.orgumk.pl. For example, in one study, headache relief 4 hours post-dose was reported in 60% of patients receiving this compound 2.5 mg, compared to 34% in the placebo group nih.gov. A meta-analysis indicated that pooled response rate ratios relative to placebo for pain-free response at 2 and 4 hours for this compound 2.5 mg were 2.52 and 2.58, respectively nih.gov.
Here is a table summarizing headache relief and pain-free response data from a representative study:
| Treatment Group | Headache Relief at 4 hours (%) | Pain-Free at 4 hours (%) |
| This compound 2.5 mg | 60 | - |
| This compound 1 mg | 50 | - |
| This compound 0.25 mg | 35 | - |
| This compound 0.1 mg | 32 | - |
| Placebo | 34 | - |
Note: Pain-Free data at 4 hours was not explicitly provided for all groups in the source, only headache relief. nih.gov
Here is a table summarizing pain-free response ratios from a meta-analysis:
| Comparison | Time Point | Pooled Response Rate Ratio (95% CI) |
| This compound 2.5 mg vs. Placebo | 2 hours | 2.52 (1.78-3.57) |
| This compound 2.5 mg vs. Placebo | 4 hours | 2.58 (1.99-3.35) |
| This compound 2.5 mg vs. 1 mg | 2 hours | 1.54 (1.28-1.86) |
| This compound 2.5 mg vs. 1 mg | 4 hours | 1.35 (1.20-1.51) |
Sustained Pain Relief and Headache Recurrence Rates
Sustained pain relief refers to maintaining a pain-free or headache relief status for a specified period without the need for rescue medication ihs-headache.org. Headache recurrence is defined as the return of headache pain after an initial period of relief nih.gov. This compound has demonstrated a low rate of pain recurrence compared to some other triptans nih.govd-nb.inforesearchgate.net. The incidence of headache recurrence within 24 hours of treatment with this compound 2.5 mg has been reported to be between 17% and 28% across clinical trials nih.gov. Clinical parameters can influence recurrence; for instance, treating headache pain within 3 hours of onset was associated with a lower incidence of recurrence (20%) compared to treating later (28%) nih.gov. Patients who were pain-free 4 hours post-dose also had a lower recurrence rate (17%) than those with mild pain (32%) nih.gov.
Here is a table summarizing headache recurrence data:
| Clinical Parameter | Incidence of Headache Recurrence (%) | Median Time to Recurrence (hours) |
| Overall | 23 | 11.8 |
| Predose Pain: Moderate | 22 | 14.5 |
| Predose Pain: Severe | 23 | 9.3 |
| Time to Treatment: Within 3 hours | 20 | - |
| Time to Treatment: More than 3 hours | 28 | - |
| Relief Status at 4 hours: No Pain | 17 | 17.8 |
| Relief Status at 4 hours: Mild Pain | 32 | 8.1 |
Relief of Associated Migraine Symptoms (e.g., Nausea, Photophobia, Phonophobia)
Migraine attacks are often accompanied by symptoms such as nausea, photophobia (sensitivity to light), and phonophobia (sensitivity to sound) cambridge.orgd-nb.info. Clinical trials have evaluated the effect of this compound on these associated symptoms nih.govd-nb.info. Studies have shown that this compound is effective in alleviating these symptoms in addition to headache pain d-nb.info. The efficacy for the absence of nausea, photophobia, and phonophobia at 4 hours post-dose has been reported as similar to the efficacy for headache relief at each dose nih.gov.
Comparison with Placebo and Other Triptans
This compound has been consistently shown to be superior to placebo in the acute treatment of migraine isrctn.comccjm.orgbmj.comkarger.com. Meta-analyses and individual RCTs have demonstrated significantly higher rates of headache relief and pain-free response with this compound compared to placebo nih.govnih.govkarger.com.
Comparisons with other triptans reveal differing profiles. While this compound 2.5 mg is more effective than the 1 mg dose, it has been found to be less effective in achieving pain-free response at 4 hours compared to rizatriptan (B1679398) 10 mg and sumatriptan (B127528) 100 mg nih.gov. However, this compound is often associated with a lower incidence of adverse effects compared to some other triptans, such as rizatriptan 10 mg and sumatriptan 100 mg nih.gov. Some studies suggest that zolmitriptan (B1197) 2.5 mg may have comparable efficacy to this compound nih.gov. In head-to-head comparisons, rizatriptan has shown earlier relief of associated migraine symptoms within 2 hours compared to this compound. A network meta-analysis indicated that while all triptans were superior to placebo for pain freedom at two hours, this compound had a lower odds ratio for this outcome compared to eletriptan (B1671169), rizatriptan, sumatriptan, and zolmitriptan karger.com. For sustained pain freedom to 24 hours, this compound was not found to be significantly more efficacious than placebo in one meta-analysis nih.gov.
Here is a table comparing the efficacy of this compound 2.5 mg with other triptans and placebo based on pain-free response at 4 hours from a meta-analysis:
| Comparison | Pooled Response Rate Ratio (95% CI) |
| This compound 2.5 mg vs. Rizatriptan 10 mg | 0.68 (0.55-0.85) |
| This compound 2.5 mg vs. Sumatriptan 100 mg | 0.79 (0.67-0.93) |
Subgroup Analyses (e.g., by Migraine Type, Patient Demographics)
Subgroup analyses of data from placebo-controlled clinical trials have investigated the consistency of this compound's efficacy across different patient populations and migraine characteristics. These analyses indicate that the efficacy of this compound hydrochloride was not significantly influenced by factors such as migraine type (with or without aura), gender, the use of oral contraceptives, or the concomitant use of common migraine prophylactic medications, including beta-blockers, calcium channel blockers, and tricyclic antidepressants. hres.ca
Clinical Trial Simulation and Modeling
Model-based clinical trial simulation has been explored to assess its feasibility and utility in the clinical development of this compound, particularly concerning outcomes measured on a categorical scale. A pharmacokinetic-pharmacodynamic (PK-PD) model for this compound was developed using data from previous preclinical and clinical trials involving both this compound and sumatriptan. nih.gov This model was then validated using phase IIa this compound data to confirm its ability to predict future outcomes. nih.gov Subsequently, a further PK-PD model was developed using the phase IIa data, and this model was used to design a phase IIb trial through simulation. nih.gov The design derived from this simulation was compared to a design generated using D-optimal design methods. nih.gov
The PK-PD model demonstrated reasonable agreement with the observed data from the phase IIa this compound clinical trial. nih.gov Clinical trial simulation provided a design involving four or five treatment arms (0 mg, 2.5 mg and/or 5 mg, 10 mg, and 20 mg) with PK-PD measurements taken at specified time points and a recommended sample size of at least 150 patients per arm. nih.gov In contrast, a sub-D-optimal design suggested two dosing arms (0 mg and 10 mg) with measurements at earlier time points. nih.gov These findings suggest that clinical trial simulation is a valuable tool for quantitatively evaluating the impact of controllable and uncontrollable factors on the power of a clinical trial. nih.gov
A model-based approach has also been used to compare treatments in acute migraine, utilizing a statistical model that accounts for disease dynamics and can be related to in vitro and preclinical findings. nih.govuniversiteitleiden.nl Efficacy data for this compound from three clinical studies, encompassing 1608 migraine attacks (including those treated with placebo and various doses of this compound), were analyzed. universiteitleiden.nl The pharmacokinetics of this compound were derived from separate clinical studies in healthy volunteers across a range of doses. nih.govuniversiteitleiden.nl Population concentration-time profiles were generated to link headache observations to drug exposure. nih.gov This modeling indicated that this compound is approximately three times more potent than sumatriptan, although their maximum effect (Emax) estimates were found to be similar. nih.govuniversiteitleiden.nl The disease model also allowed for the prediction of recurrence rates, suggesting that treatment with this compound 2.5 mg is predicted to result in less recurrence compared to sumatriptan 100 mg. nih.govuniversiteitleiden.nl
Patient Preference Studies in Migraine Treatment
Patient preference studies have been conducted to assess satisfaction with and preference for this compound therapy compared to conventional first-line agents for migraine. In an open-label study involving 143 adults with migraine who were not using triptans as first-line therapy, patients treated up to three migraines with this compound hydrochloride 2.5 mg. nih.govpsu.edu Prior to the study, 47% of patients were satisfied with their existing migraine therapy. nih.govpsu.edu After using this compound, satisfaction increased to 75%. nih.govpsu.edu
A majority of patients (63%) preferred this compound therapy over their previous non-triptan treatments, while 27% preferred their previous therapy, and 10% expressed no preference. nih.govpsu.edu The primary reasons cited for preferring this compound were effective pain relief (86%) and the ability to restore the capacity to function or perform tasks (81%). nih.govpsu.edu
In a comparison of preference for and efficacy of different triptan tablet formulations, including this compound 2.5 mg, sumatriptan (50 mg and 100 mg), rizatriptan 10 mg, and zolmitriptan 2.5 mg, in the acute treatment of migraine, an open-label, five-way crossover study was conducted. nih.gov Patients treated one migraine attack with each triptan. nih.gov While sumatriptan 100 mg was significantly preferred over a random preference rate, this compound, along with sumatriptan 50 mg, rizatriptan, and zolmitriptan, were not significantly preferred over the random rate. nih.gov The main factor influencing patient preference was the best relief of migraine pain, and the preferred medication generally correlated with the treatment most likely to achieve a pain-free response at 2 hours post-dose. nih.gov At 2 hours post-dose, the pain-free response rates were comparable among the triptans, with this compound showing a slightly lower efficacy (28%) compared to sumatriptan 100 mg (40%), sumatriptan 50 mg (37%), rizatriptan 10 mg (38%), and zolmitriptan 2.5 mg (36%). nih.gov
Here is a summary of patient preference data from the study comparing this compound to previous non-triptan therapy:
| Preference for Therapy | Percentage of Patients |
| This compound Therapy | 63% |
| Previous Therapy | 27% |
| No Preference | 10% |
Post-Marketing Surveillance and Observational Studies
Post-marketing surveillance and observational studies provide valuable insights into the use and outcomes of this compound in real-world settings after its approval. An update on the tolerability and safety of sumatriptan and this compound based on post-marketing experience has been published. nih.gov
Research on Specific Migraine Subtypes
Research has also focused on the efficacy of this compound in specific migraine subtypes, such as menstrual migraine and cluster headache.
Menstrual Migraine Studies
Menstrual migraine (MM) and menstrually related migraine (MRM) have been areas of specific investigation for this compound. Studies have explored its use for both acute treatment and short-term prophylaxis of these subtypes.
In a multi-centre, open, non-comparative pilot study, this compound was investigated as short-term prophylaxis for pure menstrual migraine (PMM). nih.gov Ninety-eight women with a history of PMM were screened, and 61 entered the study, with 59 in the intent-to-treat population. nih.gov After a 3-month observation period, patients received oral this compound 1 mg twice daily for 6 days during three consecutive menstrual cycles, starting two days before the expected onset of menstruation. nih.gov The mean number of PMM attacks decreased from 3.5 ± 1.4 in the observation period to 1.6 ± 1.3 during this compound treatment. nih.gov The percentage of responders (≥50% decrease in attacks) was 61.4%. nih.gov A trend towards decreased headache severity and associated symptoms was also observed. nih.gov
Two large, identically designed, randomized, double-blind, placebo-controlled studies evaluated the efficacy and tolerability of this compound for short-term prevention of MRM. nih.gov MRM was defined as any migraine occurring during the perimenstrual period (Days -2, -1, 1, 2, 3, and 4, with Day 1 being the first day of menstrual flow). nih.gov Patients who experienced an MRM during a single-blind placebo baseline phase were randomized to receive either this compound 1 mg twice daily or placebo for 6 days starting 3 days before the predicted onset of MRM for up to four menstrual cycles or 6 months. nih.gov
In Study 1, the intent-to-treat population included 287 women (149 this compound, 138 placebo). nih.gov In Study 2, 346 women were included (173 this compound, 173 placebo). nih.gov The mean percentage of treated perimenstrual periods without MRM per patient was significantly higher in the this compound group compared to the placebo group in both studies (Study 1: 38% vs 29%, P < 0.05; Study 2: 34% vs 24%, P < 0.05). nih.gov
Here is a table summarizing the mean percentage of treated PMPs without MRM:
| Study | Treatment Group | Mean Percentage of PMPs without MRM | P-value (vs. Placebo) |
| Study 1 | This compound 1 mg BID | 38% | < 0.05 |
| Study 1 | Placebo | 29% | - |
| Study 2 | This compound 1 mg BID | 34% | < 0.05 |
| Study 2 | Placebo | 24% | - |
In Study 2, a significantly higher percentage of patients in the this compound group (11%) were free of MRM in all treated perimenstrual periods compared to the placebo group (3%) (P < 0.05). nih.gov The median number of MRM days per patient across four perimenstrual periods was significantly lower with this compound in both studies (Study 1: 5.0 days vs 6.5 days, P = 0.005; Study 2: 5.3 days vs 6.0 days, P = 0.018). nih.gov The efficacy of this compound for MRM prevention did not appear to vary based on age, use of oral contraceptives, or use of migraine prophylactic drugs. nih.gov
Another randomized, double-blind, placebo-controlled study investigated this compound 1 mg and 2.5 mg tablets administered twice daily for 5 days as short-term prophylaxis of menstrually associated migraine. capes.gov.brresearchgate.net The study included 206 women (this compound 1 mg, n=70; this compound 2.5 mg, n=70; placebo, n=66). capes.gov.brresearchgate.net Significantly more perimenstrual periods per subject treated with this compound 1 mg were headache-free compared to placebo (50% vs 25%, P = 0.003). capes.gov.brresearchgate.net this compound 1 mg significantly reduced the number of menstrually associated migraines (2.0 vs 4.0, P < 0.05) and menstrually associated migraine days (4.2 vs 7.0, P < 0.01) compared with placebo. capes.gov.brresearchgate.net this compound 2.5 mg was not statistically superior to placebo for any measure in this study. capes.gov.brresearchgate.net
Here is a table summarizing the efficacy of this compound 1 mg vs Placebo for Menstrually Associated Migraine Prophylaxis:
| Outcome | This compound 1 mg (n=70) | Placebo (n=66) | P-value |
| Headache-free PMPs per subject | 50% | 25% | 0.003 |
| Mean number of menstrually associated migraines | 2.0 | 4.0 | < 0.05 |
| Mean number of menstrually associated migraine days | 4.2 | 7.0 | < 0.01 |
A systematic review and network meta-analysis comparing different treatments for menstrual migraine also included this compound 2.5 mg for acute treatment and this compound 1 mg BID for short-term prophylaxis. nih.gov For acute treatment, this compound 2.5 mg showed a significantly higher odds ratio (OR) for 2-hour pain freedom compared to placebo [OR = 2.28 (95% CI: 1.30 to 4.01)]. nih.gov For short-term prophylaxis, this compound 1 mg BID had a significantly higher mean percentage of perimenstrual periods without MRM compared to placebo [OR = 1.75 (95% CI: 1.29 to 2.38)]. nih.gov
Cluster Headache Research
Research into the use of this compound for cluster headache is less extensive than for migraine, but some studies have explored its potential as a prophylactic treatment.
A retrospective review in Japan investigated the effectiveness of this compound as a prophylactic treatment for cluster headache. nih.govnih.gov The study included 43 patients diagnosed with cluster headache, with 30 men (69.8%) and 13 women (30.2%). nih.govnih.gov Twenty-two patients were receiving other preventive treatments, while 21 received only this compound. nih.govnih.gov Among the 43 cases, 37 patients (86.0%) showed an improvement in their cluster headaches with this compound. nih.govnih.gov The use of this compound with other preventive drugs was associated with effective improvement in 16 patients (37.2%). nih.gov Two patients (4.7%) showed effective improvement with this compound twice daily in addition to other preventive drugs. nih.gov
Here is a summary of the outcomes from the retrospective study on this compound for cluster headache prophylaxis:
| Outcome | Number of Patients | Percentage of Patients |
| Total patients | 43 | 100% |
| Patients receiving other preventive treatments | 22 | 51.2% |
| Patients receiving only this compound | 21 | 48.8% |
| Patients with effective improvement on this compound | 37 | 86.0% |
| Patients with little or no effect on this compound | 6 | 14.0% |
The study suggests that this compound may be a preventive medicine for cluster headache, potentially due to its longer biological half-life compared to other triptans. nih.gov The internal use of this compound approximately 2 hours before expected attacks appeared to yield a good response in some patients. nih.gov
A case series also suggested that this compound can be effective as a transitional therapy for cluster headaches. frontiersin.org However, it is noted that any recent high-quality studies on the effectiveness of triptans in transitional treatments for cluster headache are yet to be reported. frontiersin.org
Drug Interaction Research
Pharmacokinetic Interaction Studies
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug. Naratriptan's metabolic profile and elimination pathways suggest a relatively low potential for significant pharmacokinetic interactions with many drugs. This compound is predominantly eliminated in urine, with approximately 50% of the dose recovered unchanged and 30% as inactive metabolites. rxlist.comfda.govmpa.semims.com In vitro studies indicate that a wide range of cytochrome P450 (CYP) isoenzymes are involved in the limited metabolism of this compound. rxlist.comfda.govmpa.semims.comdrugsporphyria.net
Interactions with Cytochrome P450 Inhibitors/Inducers
In vitro studies have shown that this compound is metabolized by a wide range of cytochrome P450 isoenzymes, including CYP1A2, CYP3A4, CYP2C19, CYP2C9, and CYP2D6, into inactive metabolites. rxlist.comfda.govmpa.semims.comdrugsporphyria.net However, this compound is considered a minor substrate for these enzymes. drugsporphyria.net Importantly, in vitro data also indicate that this compound does not inhibit monoamine oxidase (MAO) enzymes and is a poor inhibitor of CYP450 enzymes. rxlist.comfda.govmpa.sedrugsporphyria.net This suggests that metabolic interactions between this compound and drugs metabolized by CYP450 or MAO are unlikely to be clinically significant. rxlist.comfda.govmpa.se Clinical studies have not found evidence of interaction with beta-blockers, tricyclic antidepressants, or selective serotonin (B10506) reuptake inhibitors (SSRIs), which are metabolized by various CYP enzymes. mpa.se
Interactions with Hormonal Contraceptives and Tobacco
Studies have investigated the potential for pharmacokinetic interactions between this compound and hormonal contraceptives and tobacco use.
In a population pharmacokinetic study in migraine patients, the use of hormonal contraceptives was associated with a decrease in this compound clearance by approximately 32%. fda.govhres.cadrugs.comunboundmedicine.com This resulted in slightly higher plasma concentrations of this compound. fda.govdrugs.com The mechanism and clinical significance of this interaction are not fully understood. drugs.com
Smoking has been shown to increase the clearance of this compound by about 30%. rxlist.comfda.govunboundmedicine.comtevauk.comhres.ca This effect is likely due to the induction of CYP1A2 by polycyclic aromatic hydrocarbons in cigarette smoke, although this compound is considered a minor substrate of CYP1A2. drugsporphyria.netmedsafe.govt.nz Despite these observed changes in clearance, dose adjustments for this compound are generally not required based on hormonal contraceptive use or smoking status. tevauk.com
Table 1: Pharmacokinetic Interactions with this compound
| Co-administered Substance | Effect on this compound Pharmacokinetics | Magnitude of Change | Clinical Significance |
| Hormonal Contraceptives | Decreased Clearance | ~32% decrease | Unclear/Minor |
| Tobacco Smoking | Increased Clearance | ~30% increase | Minor |
| CYP450 Inhibitors/Inducers | Unlikely to be significant | - | Unlikely |
| MAO Inhibitors | Unlikely to be significant | - | Unlikely |
Pharmacodynamic Interaction Studies
Pharmacodynamic interactions occur when the pharmacological effects of two co-administered drugs are altered. These interactions can be additive, synergistic, or antagonistic.
Co-administration with Other 5-HT1 Agonists (Triptans)
This compound is a selective agonist for 5-HT1B and 5-HT1D receptors. mims.comnih.govdrugbank.com Co-administration of this compound with other 5-HT1 agonists, including other triptans (such as almotriptan, eletriptan (B1671169), frovatriptan, rizatriptan (B1679398), sumatriptan (B127528), and zolmitriptan), is generally contraindicated. fda.govhres.catevauk.commedscape.commayoclinic.orgclevelandclinic.orgwithcove.comamericanmigrainefoundation.org There is a theoretical risk of additive vasospastic reactions, particularly coronary vasospasm, when multiple triptans are used concurrently or within a short timeframe of each other. fda.govmpa.sehres.catevauk.commedscape.comamericanmigrainefoundation.org Due to this potential risk, it is recommended that at least 24 hours elapse between the administration of this compound and other triptans. mpa.sehres.catevauk.commedscape.commayoclinic.orgamericanmigrainefoundation.org
Co-administration with Ergot-Containing Medications
Ergot-containing drugs, such as ergotamine and dihydroergotamine, are also vasoconstrictors and have been reported to cause prolonged vasospastic reactions. fda.govhres.camayoclinic.org Like other triptans, this compound can also cause vasoconstriction. nih.govwithcove.com Therefore, the concomitant use of this compound with ergot-containing or ergot-type medications is contraindicated due to the theoretical basis for additive vasospastic effects. fda.govmpa.sehres.caunboundmedicine.comtevauk.commedscape.commayoclinic.orgclevelandclinic.orgamericanmigrainefoundation.orgwikipedia.org A minimum of 24 hours should separate the administration of this compound and ergot derivatives. mpa.sehres.catevauk.commedscape.commayoclinic.org
Interactions with SSRIs/SNRIs and the Risk of Serotonin Syndrome
Cases of serotonin syndrome have been reported during the combined use of triptans, including this compound, and selective serotonin reuptake inhibitors (SSRIs) or serotonin norepinephrine (B1679862) reuptake inhibitors (SNRIs). fda.govmpa.sehres.caunboundmedicine.comtevauk.comwebmd.com Serotonin syndrome is a potentially life-threatening condition characterized by mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), neuromuscular aberrations (e.g., hyperreflexia, incoordination), and/or gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea). hres.cawebmd.commayoclinic.org
Both triptans and SSRIs/SNRIs affect serotonin levels or interact with serotonin receptors, leading to a theoretical risk of excessive serotonergic activity when used together. americanmigrainefoundation.orgmayoclinic.orgnih.govnationalmigrainecentre.org.uk While the risk of serotonin syndrome with this combination is considered rare, particularly with this compound, careful observation of patients is advised, especially during treatment initiation or dose increases of either medication. mpa.seamericanmigrainefoundation.orgmayoclinic.orgnationalmigrainecentre.org.ukmedpagetoday.com Other serotonergic drugs, including tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), may also increase the risk of serotonin syndrome when co-administered with triptans. rxlist.comfda.govmpa.semims.comunboundmedicine.commayoclinic.org
Table 2: Pharmacodynamic Interactions with this compound
| Co-administered Substance | Potential Interaction Mechanism | Clinical Outcome | Recommendation |
| Other 5-HT1 Agonists (Triptans) | Additive vasoconstriction | Increased risk of vasospasm | Contraindicated within 24 hours of each other. fda.govmpa.sehres.catevauk.commedscape.commayoclinic.orgclevelandclinic.orgamericanmigrainefoundation.org |
| Ergot-Containing Medications | Additive vasoconstriction | Increased risk of vasospasm | Contraindicated within 24 hours of each other. fda.govmpa.sehres.caunboundmedicine.comtevauk.commedscape.commayoclinic.orgclevelandclinic.orgamericanmigrainefoundation.orgwikipedia.org |
| SSRIs/SNRIs | Increased serotonergic activity | Risk of Serotonin Syndrome | Use with caution; monitor for symptoms, especially during initiation/dose changes. fda.govmpa.sehres.caunboundmedicine.comtevauk.comwebmd.commayoclinic.orgnationalmigrainecentre.org.ukmedpagetoday.com |
| TCAs, MAOIs, other Serotonergic Drugs | Increased serotonergic activity | Increased risk of Serotonin Syndrome | Use with caution; monitor for symptoms. rxlist.comfda.govmpa.semims.comunboundmedicine.commayoclinic.orgukclinicalpharmacy.org |
Interactions with MAO Inhibitors
This compound is not metabolized by monoamine oxidase (MAO) enzymes, and in vitro studies indicate it is a poor inhibitor of P450 enzymes. fda.govrxlist.comfda.gov Consequently, metabolic interactions between this compound and drugs metabolized by P40 or MAO are considered unlikely. fda.govrxlist.comfda.gov However, despite the lack of pharmacokinetic interaction via MAO enzymes, there is a theoretical possibility of a pharmacodynamic interaction with MAO inhibitors (MAOIs). hres.ca Cases of serotonin syndrome have been reported during the coadministration of triptans, including this compound, and MAO inhibitors. fda.govrxlist.comrxlist.commedscape.com
Serotonin syndrome is a potentially serious condition characterized by mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), neuromuscular aberrations (e.g., hyperreflexia, incoordination), and gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea). rxlist.comrxlist.commedscape.com The onset of symptoms typically occurs within minutes to hours of initiating or increasing the dose of a serotonergic medication. rxlist.com While this compound itself does not inhibit MAO, the combined effect of increased serotonin activity from both a triptan and an MAOI can precipitate this syndrome. rxlist.comrxlist.commedscape.com
MAO inhibitors that have been associated with potential interactions with triptans include isocarboxazid, phenelzine, and tranylcypromine. rxlist.comamericanmigrainefoundation.orgpharmaceutical-journal.com Some sources recommend avoiding the use of certain triptans (though not specifically this compound in some cases) with MAOIs, or advise caution and monitoring for serotonin syndrome symptoms if coadministration is necessary. rxlist.comrxlist.commedscape.comamericanmigrainefoundation.org
Interactions with Beta-blockers and Tricyclic Antidepressants
Clinical studies have not found evidence of clinically significant pharmacokinetic interactions between this compound and beta-blockers or tricyclic antidepressants. hpra.iempa.se Population pharmacokinetic analyses indicated that coadministration of this compound with beta-blockers or tricyclic antidepressants did not affect the clearance of this compound. fda.govrxlist.comfda.gov
However, similar to MAO inhibitors, a pharmacodynamic interaction leading to serotonin syndrome is a theoretical possibility when triptans are coadministered with tricyclic antidepressants (TCAs) due to their effects on serotonin levels. rxlist.comrxlist.commedscape.com While clinical studies specifically with this compound and TCAs did not show pharmacokinetic interactions, the potential for serotonin syndrome remains a consideration when combining these agents. rxlist.comrxlist.commedscape.comdrugs.com
Beta-blockers, such as propranolol, are sometimes used for migraine prophylaxis. pharmaceutical-journal.comnih.gov Although some beta-blockers have been shown to affect the pharmacokinetics of other triptans (like rizatriptan, possibly through MAO-A inhibition), in vitro studies and clinical data suggest that other commonly used beta-blockers for migraine prevention (e.g., atenolol, nadolol, metoprolol, and timolol) are unlikely to have clinically significant interactions with this compound. pharmaceutical-journal.com No clinically important interactions appear to occur between other 5HT1 receptor agonists and beta-blockers. pharmaceutical-journal.com
Interactions with Alcohol and Food
Studies in healthy volunteers have shown that coadministration of single doses of this compound tablets and alcohol did not result in substantial modification of this compound pharmacokinetic parameters. fda.govrxlist.com
Food does not affect the pharmacokinetics of this compound, meaning it can be taken with or without food. rxlist.comapollohospitals.com
While pharmacokinetic interactions with alcohol are not considered substantial, it is generally advised to consult a healthcare provider regarding alcohol consumption while taking this compound, as alcohol can sometimes trigger migraine attacks or potentially increase the risk of drowsiness and dizziness when combined with this compound. apollohospitals.comwebmd.comapollopharmacy.in
Potential for Interactions with Other Drug Classes
This compound is primarily eliminated by the kidneys, with approximately 50% of the dose recovered as unchanged drug in the urine and 30% as inactive metabolites. hpra.iempa.se Renal clearance accounts for a significant portion of total clearance, suggesting that interactions might be possible with other drugs that are also actively secreted in the renal tubules. hpra.ie
This compound is metabolized by a wide range of cytochrome P450 isoenzymes in vitro, but this metabolism is considered limited, and significant metabolic drug interactions involving specific P450 enzymes are not anticipated. fda.govrxlist.comfda.govhpra.iempa.se this compound does not inhibit cytochrome P450 enzymes. hpra.iempa.se
However, this compound has been identified as having potential interactions with a variety of other drug classes. These potential interactions can range in severity (major, moderate, or minor) and can involve various mechanisms, including increased risk of serotonin syndrome, altered blood pressure, or increased risk of other adverse effects. rxlist.commedscape.comdrugbank.com
Some drug classes and specific medications with potential for interaction include:
Other Triptans and Ergot Derivatives: Concomitant use is generally contraindicated due to the theoretical risk of additive vasospastic effects. fda.govrxlist.comfda.govhres.carxlist.comhpra.iempa.senih.govrxlist.comwebmd.commedbroadcast.com
Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin Norepinephrine Reuptake Inhibitors (SNRIs): Increased risk of serotonin syndrome. fda.govrxlist.comrxlist.commedscape.commpa.sewebmd.comapollopharmacy.inmims.commayoclinic.org
Certain Pain Relievers (e.g., some narcotic pain relievers): Potential for increased risk of serotonin syndrome or CNS depression. drugbank.commedbroadcast.com
Lithium: Increased risk of serotonin syndrome. drugs.commedbroadcast.com
Linezolid and Methylene Blue: These can inhibit MAO-A, increasing serotonin levels and the risk of serotonin syndrome when combined with this compound. rxlist.commedscape.commedbroadcast.com
Certain Antiemetics (e.g., ondansetron, granisetron, palonosetron): Potential for increased risk of serotonin syndrome. rxlist.commedscape.com
Certain Antipsychotics (e.g., aripiprazole, cariprazine): Unspecified interaction mechanisms, potential for enhanced dopamine (B1211576) blockade or increased risk of serotonin syndrome. medscape.comdrugbank.com
Oral Contraceptives: May reduce the clearance of this compound, leading to slightly higher concentrations. fda.govhpra.ienih.gov The clinical significance of this is unclear. hpra.ie
Smoking: Smoking has been shown to increase the clearance of this compound. fda.govhpra.ie
It is essential for healthcare providers to review a patient's complete medication list, including prescription drugs, over-the-counter medicines, vitamins, minerals, and herbal products, to identify potential interactions before prescribing this compound. rxlist.comwebmd.comapollopharmacy.in
Adverse Events and Safety Profile Research
Gastrointestinal and Other Systemic Adverse Events
Gastrointestinal adverse events are among those reported in association with naratriptan use. Nausea and upset stomach are listed as common side effects. patsnap.commedlineplus.gov Vomiting and stomach cramps have also been reported. webmd.com More serious, though less common, gastrointestinal issues can include sudden and severe stomach pain and bloody diarrhea, which could be indicative of gastrointestinal vascular ischemia and infarction. medlineplus.govnih.govdrugs.commims.com
Beyond the gastrointestinal system, other systemic adverse events have been noted. Common systemic effects include weakness, tiredness, dizziness, and flushing (sensations of warmth, redness, or a tingly feeling). patsnap.commedlineplus.govdrugs.com Sensations of tightness, pain, pressure, or heaviness in the chest, throat, neck, and jaw are also commonly reported, although these are usually non-cardiac in origin. nih.govmims.comrxlist.com Paresthesia, described as burning, crawling, itching, numbness, prickling, "pins and needles," or tingling feelings, is another less common adverse event. mayoclinic.org
In controlled clinical trials, specific adverse events occurred at a rate of 2% or more and at least twice the placebo rate. These included paresthesias, dizziness, drowsiness, malaise/fatigue, and throat/neck symptoms. nih.govrxlist.comwikidoc.orgfda.gov
Below is a table summarizing some of the reported gastrointestinal and other systemic adverse events:
| Adverse Event | Frequency (Based on available data) | Notes |
| Nausea | Common | patsnap.commedlineplus.govdrugs.comrad-ar.or.jp |
| Upset stomach | Common | medlineplus.gov |
| Vomiting | Reported | medlineplus.govwebmd.comrad-ar.or.jp |
| Stomach cramps | Reported | webmd.com |
| Sudden/severe stomach pain | Less common/Serious | May indicate gastrointestinal vascular ischemia. medlineplus.govnih.govdrugs.commims.com |
| Bloody diarrhea | Less common/Serious | May indicate gastrointestinal vascular ischemia. medlineplus.govnih.govdrugs.commims.com |
| Weakness | Common | medlineplus.govdrugs.com |
| Tiredness/Malaise/Fatigue | Common | patsnap.commedlineplus.govdrugs.comwikidoc.orgfda.gov Occurred at ≥2% and ≥2x placebo rate in trials. nih.govwikidoc.orgfda.gov |
| Dizziness | Common | patsnap.commedlineplus.govwebmd.comdrugs.com Occurred at ≥2% and ≥2x placebo rate in trials. nih.govwikidoc.orgfda.gov |
| Flushing | Common | patsnap.comdrugs.com |
| Tightness/Pain/Pressure/Heaviness (Chest, Throat, Neck, Jaw) | Common | Usually non-cardiac. nih.govmims.comrxlist.com Occurred at ≥2% and ≥2x placebo rate in trials (Throat/Neck). nih.govwikidoc.orgfda.gov |
| Paresthesia | Less common | mims.commayoclinic.org Occurred at ≥2% and ≥2x placebo rate in trials. nih.govwikidoc.orgfda.gov |
| Dry mouth | Reported | patsnap.commims.comwikipedia.org |
| Feeling warm or cold | Reported | medlineplus.gov |
Hypersensitivity Reactions
This compound has the potential to cause allergic reactions, which can range from mild to severe. patsnap.comwebmd.commayoclinic.org Serious allergic reactions, including anaphylaxis, have been reported. nih.govmims.comrxlist.commayoclinic.orgdrugs.com Symptoms of a serious allergic reaction may include hives, itching, rash, swelling (especially of the face, lips, mouth, tongue, or throat), trouble breathing, wheezing, tightness in the chest or throat, unusual hoarseness, fever, or a general ill feeling. patsnap.commedlineplus.govwebmd.comdrugs.commayoclinic.orgmskcc.org Angioedema has also been reported as a hypersensitivity reaction. nih.govrxlist.com Anaphylactic reactions to drugs are generally more likely in individuals with a history of sensitivity to multiple allergens. nih.govrxlist.com this compound is contraindicated in patients with a known history of hypersensitivity reaction to the drug or any of its components. nih.govhres.caunboundmedicine.comhpra.ie
Risk Factors for Adverse Events
Several factors can increase the risk of experiencing adverse events with this compound. Patients with a history of or risk factors for cardiovascular disease are at higher risk for serious cardiac events, such as coronary artery vasospasm, transient myocardial ischemia, myocardial infarction, and arrhythmias. nih.govmims.comrxlist.commayoclinic.orgwikidoc.orgfda.govhres.caunboundmedicine.comhpra.iedrugs.com Risk factors for cardiovascular disease include increased age (particularly males over 40 and postmenopausal women), diabetes, hypertension, hypercholesterolemia, smoking, obesity, and a strong family history of coronary artery disease. mayoclinic.orgfda.govunboundmedicine.comhpra.iedrugs.com A cardiovascular evaluation is recommended for patients with these risk factors before starting this compound. mims.comfda.govhpra.iedrugs.com
This compound is substantially excreted by the kidney, and the risk of adverse reactions may be greater in elderly patients who often have reduced renal function. fda.govhres.ca Severe renal impairment is a contraindication for this compound use due to decreased clearance of the drug. fda.govhres.caunboundmedicine.comhpra.iehpra.ie Similarly, severe hepatic impairment is a contraindication due to decreased clearance. fda.govhres.caunboundmedicine.comhpra.ie
Concomitant use of this compound with other medications that affect serotonin (B10506), such as selective serotonin reuptake inhibitors (SSRIs), serotonin norepinephrine (B1679862) reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and monoamine oxidase (MAO) inhibitors, can increase the risk of serotonin syndrome. nih.govdrugs.comrxlist.comdrugs.comhpra.ierexall.ca Symptoms of serotonin syndrome can include mental status changes, autonomic instability, neuromuscular aberrations, and gastrointestinal symptoms. nih.govrxlist.com
Other risk factors include certain types of migraine, such as hemiplegic or basilar migraine, where the risk of stroke is higher. webmd.commims.commayoclinic.orgfda.govunboundmedicine.com Patients with a history of ischemic bowel disease are also at increased risk, as this compound can worsen this condition. webmd.commims.commayoclinic.orgunboundmedicine.com Using this compound for 10 or more days per month can lead to medication overuse headache. medlineplus.govmims.comrxlist.commayoclinic.orgunboundmedicine.com
While some studies suggest the incidence of adverse events was not affected by age, weight, duration of headache, presence of aura, use of prophylactic medications, or tobacco use in controlled clinical trials, other information highlights age and tobacco use as cardiovascular risk factors. wikidoc.orgfda.govunboundmedicine.comhpra.iedrugs.com
| Risk Factor | Associated Risk | Source(s) |
| History of or risk factors for cardiovascular disease (age >40 for males, postmenopausal females, diabetes, hypertension, hypercholesterolemia, smoking, obesity, family history) | Increased risk of serious cardiac events (vasospasm, MI, arrhythmias). | nih.govmims.comrxlist.commayoclinic.orgwikidoc.orgfda.govhres.caunboundmedicine.comhpra.iedrugs.com |
| Severe renal impairment | Increased risk of adverse reactions due to decreased drug clearance. | fda.govhres.caunboundmedicine.comhpra.iehpra.ie |
| Severe hepatic impairment | Increased risk of adverse reactions due to decreased drug clearance. | fda.govhres.caunboundmedicine.comhpra.ie |
| Concomitant use with SSRIs, SNRIs, TCAs, MAOIs, or other serotonergic drugs | Increased risk of serotonin syndrome. | nih.govdrugs.comrxlist.comdrugs.comhpra.ierexall.ca |
| Hemiplegic or basilar migraine | Higher risk of stroke. | webmd.commims.commayoclinic.orgfda.govunboundmedicine.com |
| History of ischemic bowel disease | Worsening of the condition. | webmd.commims.commayoclinic.orgunboundmedicine.com |
| Use for 10 or more days per month | Risk of medication overuse headache. | medlineplus.govmims.comrxlist.commayoclinic.orgunboundmedicine.com |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 443177 |
| Sumatriptan (B127528) | 5358740 |
| Almotriptan | 104817 |
| Eletriptan (B1671169) | 132047 |
| Frovatriptan | 135432 |
| Rizatriptan (B1679398) | 60182 |
| Zolmitriptan (B1197) | 60703 |
| Dihydroergotamine | 7036 |
| Ergotamine | 8122 |
| Methysergide | 9656 |
| Citalopram | 2725 |
| Duloxetine | 60839 |
| Escitalopram | 146571 |
| Fluoxetine | 3386 |
| Fluvoxamine | 5311514 |
| Olanzapine | 4585 |
| Paroxetine | 4670 |
| Sertraline | 68617 |
| Venlafaxine | 56389 |
Interactive Data Table: Selected Adverse Events in Controlled Clinical Trials
Based on the search results, a table summarizing adverse events occurring at a frequency of 2% or more in the this compound 2.5 mg group and more frequently than in the placebo group in controlled clinical trials can be presented. nih.govwikidoc.orgfda.gov
| Adverse Event | This compound 2.5 mg (%) | Placebo (%) |
|---|---|---|
| Paresthesia | ≥ 2 | < 2 |
| Dizziness | ≥ 2 | < 2 |
| Drowsiness | ≥ 2 | < 2 |
| Malaise/Fatigue | ≥ 2 | < 2 |
| Throat/Neck Symptoms | ≥ 2 | < 2 |
Note: The exact percentages for this compound 2.5 mg and Placebo for each event were consistently reported as "≥ 2% and at least 2 times placebo rate" or similar phrasing across multiple sources referencing controlled trials. nih.govwikidoc.orgfda.gov Specific numerical percentages for each event were not consistently available in the provided snippets to populate the table with precise figures beyond the "≥ 2%" threshold for the this compound group and "< 2%" for placebo where this compound was at least twice the rate.
Synthesis and Chemical Development Research
Various Synthetic Key Routes for Naratriptan Production
Several distinct synthetic methodologies have been employed for the production of this compound, each offering different advantages in terms of yield, purity, and scalability. benthamdirect.com A review highlights various synthetic key routes including Pd-catalyzed Heck reactions, Matsuda–Heck coupling, Fischer indolizations, Sonogashira coupling, Japp-Klingemann reaction, and TiCl4-mediated indolization. benthamdirect.comeurekaselect.comingentaconnect.com
Pd-catalyzed Heck Reactions
The palladium-catalyzed Heck reaction is a widely utilized method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. thieme-connect.demdpi.com In the context of this compound synthesis, a Heck reaction can be employed to introduce the vinylsulfonamide side chain onto an indole (B1671886) core. google.comderpharmachemica.comgoogle.com One reported process involves the reaction of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole with N-methylvinylsulfonamide using a palladium catalyst (such as palladium acetate) and a phosphine (B1218219) ligand (like tri-p-tolyl phosphine) in a solvent like hot DMF. google.comgoogle.com This reaction yields an ethenesulfonamide (B1200577) intermediate, which is subsequently reduced to provide this compound. google.comderpharmachemica.comgoogle.com Another approach utilizes a novel intermediate, N-benzyl-N-methylethenesulfonamide, which reacts with a bromo-substituted indole derivative under Heck conditions. derpharmachemica.comsemanticscholar.org The resulting product is then subjected to hydrogenation and debenzylation to afford this compound. derpharmachemica.com
Matsuda–Heck Coupling
The Matsuda–Heck coupling is a variation of the Heck reaction that utilizes arenediazonium salts as the arylating agent. researchgate.netucsb.edu This method has been explored for the synthesis of the 5-substituted indole part of this compound. researchgate.net Arenediazonium salts can undergo Matsuda-Heck reactions with vinylsulfonates and vinylsulfonamides to produce styrylsulfonic acid derivatives. researchgate.net Research has shown that the Matsuda-Heck coupling of 5-indolyldiazonium salt with a tertiary vinylsulfonamide can accomplish the synthesis of the C-5-substituted indole part of this compound in high yield. researchgate.net
Fischer Indolizations
The Fischer indole synthesis is a classical method for the preparation of indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org This reaction is a common strategy for constructing the indole core found in many triptans, including this compound. google.comwikipedia.org One process for preparing a key intermediate for this compound involves the cyclization of a hydrazone derivative, derived from a phenylhydrazine and a pyruvate (B1213749) ester, in the presence of an acid catalyst to form an indole-2-carboxylate. google.com Subsequent hydrolysis and decarboxylation yield the desired indole intermediate. google.com Another disclosed process involves reacting a phenylhydrazine derivative with an aldehyde under Fischer indolization conditions to directly obtain the this compound base. google.com Modified Fischer indolization conditions using polyphosphoric acid have also been employed in the synthesis of a precursor for this compound. researchgate.net
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically performed in the presence of a copper co-catalyst and an amine base. google.comgoogle.comorganic-chemistry.orgwikipedia.org This reaction can be applied in the synthesis of this compound to form a carbon-carbon bond that can be further transformed into the ethanesulfonamide (B75362) side chain. google.comgoogle.com One embodiment of a synthetic process for this compound involves a Sonogashira coupling reaction between a compound with a leaving group and a terminal alkyne in the presence of a palladium catalyst, a copper (I) co-catalyst, and an amine base such as triethylamine. google.comgoogle.com The alkyne component may be a trialkyl silyl (B83357) group. google.com
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. google.comgoogle.comwikipedia.org The resulting hydrazones can then be cyclized to form indoles, making this reaction a useful tool in the synthesis of the indole moiety of this compound. google.comgoogle.comwikipedia.org A reported preparation of this compound utilizes the Japp-Klingemann reaction as a key step to build the indole ring. google.comgoogle.com This process involves the diazotization of N-methyl-2-(4-aminophenyl)-ethane sulfonamide with methyl-2-acetyl-3-pyridyl propanoate, yielding a hydrazone compound. google.comgoogle.com This hydrazone is then cyclized in the presence of an acid to form a substituted indole-2-carboxylate, which can be further processed to obtain this compound. google.comgoogle.com
TiCl4-mediated Indolization
Titanium tetrachloride (TiCl4) can mediate indolization reactions, offering another route to construct the indole core of this compound. benthamdirect.comingentaconnect.comresearchgate.net A synthesis of this compound has been reported starting from N-methyl-N-phenylmethyl-2-(4-aminophenyl)-ethanesulfonamide through reductive alkylation, N-acylation, and subsequent TiCl4-mediated indolization according to a known procedure. researchgate.net This method involves the cyclization of aniline (B41778) acetaldehyde (B116499) acetals to form indoles. researchgate.netacs.org Research has explored variations of this approach, including the cyclization of N-acetylated or sulfonated aniline acetaldehyde diethyl acetals. researchgate.netacs.org
Alternative Synthetic Approaches and Novel Intermediates
Several synthetic routes to this compound have been explored, often involving the construction of the indole core and the introduction of the sulfonamide and methylpiperidine side chains. One approach involves starting from 5-bromoindole, followed by a palladium-catalyzed reaction with N-methyl vinyl sulfonamide. acs.orgnih.gov This intermediate then reacts with N-methyl-4-piperidone in the presence of potassium hydroxide (B78521) and methanol (B129727) to form another intermediate, which is subsequently reduced to yield this compound. acs.orgnih.gov
Another reported synthesis utilizes 1-benzyl-1H-indole-5-carbaldehyde as a starting material. researchgate.net In this route, the benzyl (B1604629) group serves as a protecting group during the construction of the side chains and is removed in the final step. researchgate.net
A novel intermediate, N-benzyl-N-methylethenesulfonamide, has also been reported for this compound synthesis. derpharmachemica.comresearchgate.net This intermediate reacts with 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole under Heck reaction conditions. derpharmachemica.comresearchgate.net The resulting product is then subjected to hydrogenation followed by debenzylation to afford this compound with high purity. derpharmachemica.comresearchgate.net
Alternative methods for introducing the sulfonamide group have also been investigated, including the direct displacement of a benzylic chloride by sodium sulfite (B76179) and subsequent sulfonamide formation. beilstein-journals.org Palladium-catalyzed Negishi coupling has also been employed to access benzylic sulfonamides in high yields. beilstein-journals.org
Scalable and Practical Methods for Industrial Production
Developing scalable and practical methods is crucial for the industrial production of this compound. Reviews highlight efforts to provide an overview of such methods, including various palladium-catalyzed Heck reactions, Matsuda–Heck coupling, Fischer indolizations, Sonogashira coupling, Japp-Klingemann reaction, and TiCl4-mediated indolization. benthamdirect.comeurekaselect.com
One patent describes a process involving a Sonogashira coupling between a piperidine (B6355638) derivative and an indole intermediate, followed by sulfonylation and HCl salt formation. drugpatentwatch.com Key steps in this process include aldol (B89426) condensation and catalytic hydrogenation. drugpatentwatch.com
Challenges in scaling up certain steps have been noted, such as the high temperatures required for decarboxylation reactions in some processes, which can make them unattractive for commercial scale operation. google.com The use of N-methyl vinyl sulfonamide in synthesis has also been challenging due to its polymerization property and poor yields, as well as difficulties in producing it on a commercial scale due to its instability. derpharmachemica.comgoogle.com
Improved processes have been developed for the synthesis of key intermediates, such as 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, utilizing novel one-pot synthetic procedures for scale-up. researchgate.netacs.org
Industrial processes aim for high yield and purity while being cost-effective and reproducible. google.com Some processes involve condensing N-methyl-1H-indole-5-ethanesulfonamide with N-methyl-4-piperidone in the presence of a suitable base. google.comgoogle.com Hydrogenation of intermediates is a common step to obtain the final this compound structure. researchgate.netgoogle.comgoogle.com
Development of Analytical Methods for this compound Determination
The development of robust analytical methods is essential for the quality control and determination of this compound in bulk form, pharmaceutical formulations, and biological samples. Various techniques have been reported for the quantitative estimation of this compound. usp.br
Spectrophotometric methods, such as UV-spectrophotometry, have been developed for the determination of this compound hydrochloride in pharmaceutical dosage forms. japsonline.comalliedacademies.org These methods often involve measuring absorbance at a specific wavelength, such as 281 nm or using derivative spectrophotometry. japsonline.comalliedacademies.orgrjptonline.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this compound analysis. usp.brsciforum.net HPLC methods coupled with tandem mass spectrometry (LC-MS/MS) have been developed for the quantification of this compound in human plasma, offering high sensitivity and specificity. usp.bromicsonline.org These methods often utilize specific chromatographic columns and mobile phases, with detection performed using multiple reaction monitoring (MRM) in positive ion mode. usp.bromicsonline.org
Other analytical techniques include High-Performance Thin-Layer Chromatography (HPTLC), which has been used for the estimation of this compound hydrochloride in pharmaceutical dosage forms and for stability-indicating studies. nih.gov
Analytical methods are validated to ensure their linearity, accuracy, precision, and specificity. alliedacademies.orgnih.gov Studies on the stability of this compound hydrochloride under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic) are also conducted using these methods to understand its degradation profile. sciforum.netnih.gov
Data from analytical method validation can be presented in tables, showing parameters like linearity range, correlation coefficient, limit of detection (LOD), and limit of quantification (LOQ). For example, a UV-spectrophotometric method showed linearity in the range of 10-60 µg/ml with correlation coefficients of 0.999 and 0.998 for different methods. japsonline.com An HPTLC method showed linearity in the range of 100-500 ng/spot with an LOD of 6.07 ng/spot and an LOQ of 18.41 ng/spot. nih.gov
| Analytical Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| UV-Spectrophotometry (Method I) | Pharmaceutical Formulation | 10-60 µg/ml | N/A | N/A | japsonline.com |
| UV-Spectrophotometry (Method II) | Pharmaceutical Formulation | 10-60 µg/ml | N/A | N/A | japsonline.com |
| HPTLC | Pharmaceutical Formulation | 100-500 ng/spot | 6.07 ng/spot | 18.41 ng/spot | nih.gov |
| LC-MS/MS | Human Plasma | 0.1-25.0 ng/mL | N/A | N/A | usp.br |
| LC-MS/MS | Human Plasma | 0.05-20 ng/mL | N/A | N/A | omicsonline.org |
Note: N/A indicates data not available in the provided snippets.
Detailed research findings from stability studies, such as the degradation observed under acidic, alkaline, and oxidative conditions, are also crucial for understanding the chemical properties of this compound hydrochloride. sciforum.netnih.gov For instance, this compound HCl was found to be labile in both acidic and alkaline media, with significant degradation observed under specific conditions. sciforum.net
Future Directions and Emerging Research Areas
Comparative Effectiveness Research of Naratriptan with Novel Migraine Therapies (e.g., CGRP-targeting drugs, gepants, ditans)
Comparative effectiveness research is crucial for positioning this compound within the evolving landscape of migraine treatment, particularly alongside newer classes of drugs such as CGRP-targeting therapies (including monoclonal antibodies and gepants) and ditans. Studies have compared the efficacy and tolerability of triptans, including this compound, with these newer agents. A systematic review and network meta-analysis found that triptans were generally associated with greater efficacy in achieving pain freedom at 2 hours compared to ditans (5-HT1F agonists) and gepants (CGRP receptor antagonists), although gepants were associated with fewer adverse events. virtualheadachespecialist.comnih.gov Another study indicated that while all active interventions were better than placebo for pain freedom at 2 hours, this compound was among those that did not show superiority over placebo for sustained pain freedom from 2-24 hours when compared to other interventions like eletriptan (B1671169) or ibuprofen. medscape.commedcentral.com However, it is noted that comparing results across different clinical trials can be challenging due to variations in study design and endpoints. ahpnetwork.com Further large-scale, real-world studies are needed to fully clarify the comparative effectiveness and optimal placement of this compound relative to these newer therapeutic options, especially considering factors like cost and side effect profiles. researchgate.net
Research into Transdermal Delivery Systems for this compound
Research is exploring alternative routes of administration for this compound to potentially overcome limitations associated with oral tablets, such as gastrointestinal issues like nausea and vomiting that can accompany migraine attacks. oatext.comresearchgate.net Transdermal drug delivery systems, including patches and microneedle-assisted methods, are being investigated as potential alternatives. oatext.comresearchgate.netijpsjournal.com Studies using in vitro models with porcine skin have demonstrated that microneedle-assisted delivery significantly enhanced the transdermal flux of this compound hydrochloride compared to passive diffusion. oatext.comtouro.eduresearchgate.net This suggests that creating microchannels in the skin can improve the penetration of this compound. oatext.comtouro.eduresearchgate.net The molecular properties of this compound, such as its molecular weight and log P value, may facilitate its transdermal delivery following microneedle application. oatext.com Future in vitro studies are needed to optimize variables like drug concentration, microneedle characteristics (length, density, design), and the potential combination of microneedles with other techniques like iontophoresis to further enhance permeation rates. oatext.com Ultimately, future in vivo studies will be necessary to test the efficiency of a microneedle-assisted transdermal system for this compound. oatext.com The development of a transdermal patch for this compound could potentially improve patient compliance. oatext.comtouro.edu
Genetic and Biomarker Research for Treatment Response Prediction
Identifying genetic and other biomarkers that can predict a patient's response to this compound could pave the way for more personalized migraine treatment strategies. Research into genetic factors in migraine suggests a complex polygenic inheritance. universiteitleiden.nlyuntsg.com While some studies have explored associations between specific genetic variants and triptan response in both migraine and cluster headache patients, the findings have often been weak or inconsistent, highlighting the need for further investigation. universiteitleiden.nlyuntsg.comnih.gov For instance, some studies have looked at variants in genes like the serotonin (B10506) transporter gene (HTTLPR) or other intergenic variants in relation to triptan response. nih.gov Additionally, differences in clinical characteristics might offer clues to the biological mechanisms underlying non-response to triptans. nih.gov Beyond genetics, research into blood biomarkers is also ongoing to identify measurable indicators that could predict or monitor treatment response in individual patients. universiteitleiden.nlyuntsg.comcrownbio.com However, research in this area is still in its early stages, and challenges such as methodological limitations and small sample sizes need to be addressed in future large-scale prospective studies. universiteitleiden.nlyuntsg.com The goal is to develop biomarkers that can provide information beyond clinical history alone, helping to differentiate headache types, prognosticate outcomes, and predict treatment responses to agents like this compound. universiteitleiden.nlcrownbio.com
Long-term Safety and Efficacy in Specific Patient Populations
While this compound has been studied for long-term use in the acute treatment of migraine, further research is needed to fully assess its long-term safety and efficacy in specific patient populations, such as adolescents, geriatrics, and individuals with certain comorbidities. Open-label studies have examined the long-term tolerability and efficacy of this compound tablets over periods of up to a year, suggesting that the benefit does not dissipate over time and that the incidence of adverse events does not necessarily increase with prolonged use. hres.canih.gov However, the safety and efficacy of this compound have not been adequately established in individuals over 65 years of age, and its use is generally not recommended in this population due to potential risks related to renal and hepatic function, as well as cardiovascular health. hres.camayoclinic.org Similarly, the efficacy and safety in children under 12 years of age have not been studied, and its use is not recommended in this group. hres.camayoclinic.org While studies have been conducted in adolescents (12-17 years), the efficacy at various doses was not consistently demonstrated to be greater than placebo, and safety has not been established, leading to a recommendation against its use in this age group. hres.ca Future research should focus on conducting adequate and well-controlled studies to evaluate the long-term safety and efficacy of this compound in these specific patient populations to provide clearer guidance for clinical practice.
Development of Next-Generation Selective 5-HT1B/1D Agonists with Improved Profiles
The development of next-generation selective 5-HT1B/1D agonists aims to build upon the success of existing triptans like this compound while potentially offering improved pharmacological profiles, such as enhanced efficacy, faster onset of action, longer duration, or reduced side effects. While this compound is a selective 5-HT1B/1D agonist, the high sequence homology between these receptor subtypes has historically made it challenging to develop highly selective ligands for one over the other. acs.orgnih.govresearchgate.net Research is ongoing to design and synthesize novel compounds that can selectively target these receptors. acs.org The goal is to delineate the molecular determinants for selective binding and signaling at 5-HT1B and 5-HT1D receptors. acs.org This could potentially lead to the development of agonists with a more favorable balance of desired therapeutic effects (like vasoconstriction and inhibition of neuropeptide release) and minimized off-target effects or adverse events, particularly those related to cardiovascular effects associated with 5-HT1B receptor activation in the cardiovascular system. acs.org However, some perspectives suggest that further development of new triptans with significantly better profiles may be unlikely, and future anti-migraine drugs might focus on different mechanisms of action. wikipedia.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for studying Naratriptan’s mechanism of action in migraine pathophysiology?
- Methodological Answer : Use in vitro receptor-binding assays (e.g., serotonin 5-HT receptors) combined with in vivo models of trigeminovascular activation. Employ electrophysiological recordings to measure cortical spreading depression in rodent models. Validate findings via knockout or antagonist studies to isolate this compound-specific effects. Ensure dose-response curves align with clinically relevant plasma concentrations (0.5–15 ng/mL) .
Q. How should pharmacokinetic studies for this compound be designed to ensure reproducibility?
- Methodological Answer : Conduct crossover trials in healthy volunteers with strict controls for age, renal/hepatic function, and CYP450 enzyme activity (this compound is metabolized via CYP3A4). Use LC-MS/MS for plasma quantification, with sampling intervals at 0.5, 1, 2, 4, 8, and 12 hours post-dose. Include bioequivalence parameters (AUC, C, t) and compare against reference formulations. Document batch-specific analytical data per pharmacopoeial standards .
Q. What statistical tools are optimal for analyzing this compound’s efficacy in clinical trial data?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in pain relief outcomes. Use Kaplan-Meier survival analysis for time-to-headache-resolution data. For small-sample pilot studies, Bayesian hierarchical models improve power. Report confidence intervals (95%) and p-values adjusted for multiple comparisons (e.g., Bonferroni) .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across demographic subgroups (e.g., gender, age) be systematically investigated?
- Methodological Answer : Perform meta-regression of existing clinical trials (n ≥ 5 studies) stratified by covariates like estrogen levels (in females) or renal clearance (in elderly populations). Use interaction terms in logistic regression models to identify subgroup-specific effect modifiers. Address heterogeneity via sensitivity analyses (e.g., excluding outlier studies) .
Q. What experimental designs are suitable for resolving discrepancies in this compound’s vascular vs. neuronal site of action?
- Methodological Answer : Combine functional MRI (measuring cerebral blood flow) with microneurography in migraineurs during aura phases. Compare this compound’s effects to selective 5-HT agonists (e.g., lasmiditan) to disentangle vascular/neuronal contributions. Validate with immunohistochemistry for receptor localization in post-mortem trigeminal ganglia .
Q. How can novel drug delivery systems (e.g., intranasal, transdermal) for this compound be rigorously evaluated preclinically?
- Methodological Answer : Use Franz diffusion cells for transdermal permeability studies (ex vivo human skin). For intranasal formulations, measure mucociliary clearance rates in 3D epithelial models and bioavailability in rabbit models. Apply finite element modeling (FEM) to predict absorption kinetics. Include stability testing under ICH guidelines for temperature/humidity variations .
Methodological Considerations
- Data Saturation in Qualitative Studies : For patient-reported outcomes (e.g., migraine-related disability), use semi-structured interviews with iterative coding (NVivo software) until thematic saturation (≥90% code recurrence). Conduct member-checking to validate interpretations .
- Ethical Compliance : Ensure IRB approval for human studies, with explicit documentation of inclusion/exclusion criteria (e.g., excluding patients with coronary artery disease due to vasoconstrictive risks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
